molecular formula C10H9IO B131972 7-Iodo-1-tetralone CAS No. 145485-31-0

7-Iodo-1-tetralone

Cat. No. B131972
M. Wt: 272.08 g/mol
InChI Key: PNNRPUMINDUKIJ-UHFFFAOYSA-N
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Description

7-Iodo-1-tetralone is a chemical compound that is an important intermediate in the synthesis of various pharmacologically active molecules. Although the provided papers do not directly discuss 7-Iodo-1-tetralone, they do provide insights into the synthesis and applications of structurally related tetralone compounds. Tetralones are cyclic ketones with a benzene ring fused to a cyclohexanone ring and are known for their versatility in organic synthesis, particularly in the preparation of dopaminergic compounds, natural product analogues, and potential therapeutic agents.

Synthesis Analysis

The synthesis of tetralone derivatives typically involves starting from readily available aromatic compounds and employing a series of chemical transformations. For example, the synthesis of 6,7-Dimethoxy-2-tetralone starts from 3,4-dimethoxyphenylacetic acid, followed by iodination, esterification, Heck cross-coupling, hydrogenation, and decarboxylation steps to yield the target tetralone . Similarly, other methods for synthesizing tetralone derivatives involve bromination, reduction, protection, methylation, deprotection, and oxidation steps . These methods highlight the importance of functional group manipulations and the use of catalytic processes in the efficient synthesis of tetralone derivatives.

Molecular Structure Analysis

The molecular structure of tetralone derivatives is characterized by the presence of a ketone group on the cyclohexanone ring and various substituents on the benzene ring. The position and nature of these substituents, such as methoxy, methyl, or iodo groups, significantly influence the reactivity and potential applications of the compounds. For instance, the presence of an iodo group can facilitate further functionalization through cross-coupling reactions.

Chemical Reactions Analysis

Tetralone derivatives undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include iodination, esterification, cross-coupling, hydrogenation, and cyclization, among others . The choice of reaction conditions and reagents is critical for achieving high yields and selectivity in the synthesis of the desired tetralone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralone derivatives are influenced by their molecular structure. The presence of substituents affects properties such as solubility, melting point, and reactivity. For example, the introduction of methoxy groups can increase the solubility of the compound in organic solvents . The ketone functionality in tetralones is a reactive site for various chemical transformations, making these compounds versatile intermediates in organic synthesis.

Scientific Research Applications

Application in Pharmaceutical Synthesis

  • Field : Pharmaceutical Chemistry
  • Summary : 7-Methoxy-1-tetralone is an important intermediate in the synthesis of the opioid analgesic drug (-)-dezocine . Dezocine plays a vital role in the market for analgesics to treat moderate to severe pain resulted from surgeries or cancer .
  • Method : The synthesis involves a multi-step continuous-flow strategy. Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .
  • Results : The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity). Moreover, reaction efficiency is highly improved with a throughput of 0.49 g/h, the total reaction time is markedly reduced from hours in batch to minutes in flow process .

Application in Cancer Treatment

  • Field : Oncology
  • Summary : 7-Methoxy-1-Tetralone has been found to induce apoptosis, suppress cell proliferation and migration in Hepatocellular Carcinoma (HCC) cells .
  • Method : The study involved assessing HCC cell viability using MTT assay, determining cell apoptosis by flow cytometry, evaluating cell migratory ability by wound healing assay, and assessing protein expression levels using western blot assay .
  • Results : The treatment significantly suppressed the cell proliferative and migratory potentials of HepG2 cells, and induced HepG2 cell apoptosis. It caused a suppression on c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9 protein levels in HepG2 cells .

Safety And Hazards

When handling 7-Iodo-1-tetralone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

While specific future directions for 7-Iodo-1-tetralone are not mentioned in the retrieved sources, the field of iodination of organic compounds is of great importance in synthetic organic chemistry . It opens comprehensive approaches for the synthesis of various biologically active compounds , suggesting potential future directions in this area.

properties

IUPAC Name

7-iodo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNRPUMINDUKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)I)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435415
Record name 7-Iodo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-1-tetralone

CAS RN

145485-31-0
Record name 7-Iodo-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DM Cui, M Kawamura, S Shimada, T Hayashi… - Tetrahedron letters, 2003 - Elsevier
… Selected data for new compounds: 7-iodo-1-tetralone (2g): yellow solid; mp 59.5–60C; 1 H NMR (499.1 MHz, CDCl 3 ): δ 2.11–2.17 (m, 2 H), 2.65 (t, J=6.7 Hz, 2 H), 2.91 (t, J=6.1 Hz, 2 H…
Number of citations: 98 www.sciencedirect.com

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